molecular formula C15H13ClO2 B1433213 Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate CAS No. 1329489-84-0

Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate

Cat. No.: B1433213
CAS No.: 1329489-84-0
M. Wt: 260.71 g/mol
InChI Key: IVDHUVDWPPXUBN-UHFFFAOYSA-N
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Description

Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate (CAS: 1329489-84-0) is a biphenyl-derived ester with the molecular formula C₁₅H₁₃ClO₂ and a molecular weight of 260.72 g/mol . It is widely used in pharmaceutical and chemical research, particularly as a precursor for synthesizing fluorescent tracers or enzyme inhibitors due to its biphenyl core and chloro substituent. The compound is provided as a >95% pure research-grade material, stored at 2–8°C for short-term use or -80°C for long-term stability . Its synthesis typically involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leveraging arylboronic acids and halogenated precursors under optimized conditions .

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-18-15(17)10-12-4-2-3-5-14(12)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDHUVDWPPXUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The biphenyl structure is known for its biological activity, making derivatives of this compound valuable in drug development.

Case Studies

  • Anticancer Agents: Research indicates that biphenyl derivatives can exhibit anticancer properties. For instance, biphenyl compounds have been explored for their ability to inhibit tumor growth and metastasis in various cancer models .
  • Anti-inflammatory Drugs: The compound has potential as a precursor for anti-inflammatory agents. Studies have shown that modifications of biphenyl structures can lead to compounds with significant anti-inflammatory activity .

Synthetic Methodologies

The synthesis of this compound is often achieved through various organic reactions that highlight its versatility as a building block in organic chemistry.

Synthesis Techniques

  • Suzuki Coupling Reaction: This method is frequently employed to form biphenyl derivatives by coupling aryl halides with boronic acids. This compound can be synthesized using this technique, showcasing its utility in generating complex organic molecules .
  • Esterification Reactions: The compound can also be synthesized through esterification processes, where acetic acid reacts with the corresponding biphenol derivative, facilitating the formation of methyl esters .

Applications in Material Science

Beyond medicinal applications, this compound is being investigated for its potential use in material science.

Liquid Crystals and OLEDs

The biphenyl moiety is integral to the development of liquid crystals and organic light-emitting diodes (OLEDs). Compounds with biphenyl structures are known for their favorable electronic properties and stability, making them suitable for use in advanced materials .

Environmental and Safety Considerations

While exploring applications, it is crucial to consider the environmental impact and safety profiles of this compound.

Regulatory Status

The compound's safety profile is under scrutiny due to the presence of chlorine in its structure. Regulatory agencies monitor such compounds for potential toxicity and environmental hazards .

Mechanism of Action

The mechanism of action of Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate involves its interaction with specific molecular targets. The chloro-substituted biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that may exert biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Differences from Target Compound
Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate (Target) C₁₅H₁₃ClO₂ 260.72 -Cl at 4' position; ester at C2 Reference compound
Methyl 2-(2-(4′-chloro-2-methyl-[1,1′-biphenyl]-3-carboxamido)phenyl)acetate C₂₃H₁₉ClN₂O₃ 406.86 -Cl, -CH₃, -CONH₂ Carboxamido group increases polarity and molecular weight
[1,1'-Biphenyl]-4-yl (4-chloro-2-methylphenoxy)acetate C₂₁H₁₇ClO₃ 352.81 -Cl, -CH₃, phenoxy ester Phenoxy group enhances lipophilicity
Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate C₁₆H₁₅ClO₃ 290.74 -Cl, -OCH₃ Methoxy group improves solubility in polar solvents
Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate C₁₆H₁₅ClO₂ 274.74 -Cl, -CH₃ at meta positions Altered substitution pattern affects steric hindrance

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., -Cl) or electron-donating groups (e.g., -OCH₃) significantly influences solubility, reactivity, and biological activity. For example, methoxy-substituted analogs exhibit enhanced solubility in polar solvents compared to the chloro-only target compound .
  • Molecular Weight : Carboxamido or piperazinyl derivatives (e.g., compounds in and ) have higher molecular weights (>400 g/mol), which may impact pharmacokinetic properties like membrane permeability .

Stability and Handling

  • The target compound requires stringent storage conditions (2–8°C or -80°C) to prevent ester hydrolysis .
  • Analogs with electron-withdrawing groups (e.g., -Cl, -CF₃) generally exhibit greater thermal stability, while methoxy-substituted esters may degrade faster under acidic conditions .

Biological Activity

Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate is a biphenyl derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes current findings on the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound is characterized by a biphenyl moiety with a chlorine substituent and an ester functional group. This configuration is believed to influence its biological properties significantly.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various biphenyl derivatives, including this compound. The compound has shown efficacy against several antibiotic-resistant strains of bacteria.

Minimum Inhibitory Concentration (MIC)

Research indicates that certain biphenyl derivatives exhibit potent antibacterial activity with MIC values as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus and 6.25 μg/mL against multidrug-resistant Enterococcus faecalis . Although specific MIC values for this compound were not reported, its structural similarities to other active biphenyl compounds suggest potential effectiveness.

CompoundTarget BacteriaMIC (μg/mL)
Biphenyl DerivativeStaphylococcus aureus3.13
Biphenyl DerivativeEnterococcus faecalis6.25

Cytotoxicity and Anticancer Activity

In addition to antibacterial properties, this compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Studies

One study investigated the cytotoxic effects of related biphenyl compounds on human leukemia cell lines. It was found that certain derivatives displayed significant antiproliferative effects without inducing cytotoxicity at specific concentrations . This suggests a potential therapeutic application for this compound in cancer treatment.

Structure-Activity Relationship (SAR)

The SAR studies emphasize that electron-withdrawing groups on the biphenyl structure enhance antibacterial activity. The presence of hydroxyl groups has also been linked to improved efficacy against resistant bacterial strains .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt cellular processes in cancer cells.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for further development. Studies on related compounds suggest a need for thorough evaluation regarding mutagenicity and long-term effects .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple aryl halides with boronic acids. For example:

  • Step 1 : Preparation of the biphenyl core using 4-chlorophenylboronic acid and a substituted bromoacetate precursor.
  • Step 2 : Esterification of the resulting biphenylacetic acid using methanol under acidic conditions .
    Key parameters include catalyst selection (e.g., XPhos Pd G2 for sterically hindered substrates), solvent (THF or DMF), and temperature (60–100°C). Yields are optimized by controlling ligand-to-metal ratios and avoiding protodeboronation side reactions.

Q. How is the compound characterized structurally?

  • NMR Spectroscopy : Key signals include aromatic protons (δ 7.2–7.5 ppm for biphenyl protons) and methyl ester protons (δ 3.6–3.8 ppm). The absence of NH or OH stretches in IR confirms ester functionality .
  • X-ray Crystallography : Crystallographic data (e.g., dihedral angles between phenyl rings) reveal non-coplanar biphenyl systems (e.g., 52.9° dihedral angle in related compounds), influencing electronic conjugation and stability .

Q. What purification techniques are recommended for this compound?

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate ester derivatives from unreacted starting materials.
  • Recrystallization : Dichloromethane/hexane mixtures yield high-purity crystals (>95% by HPLC) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

The 4'-chloro substituent on the biphenyl system exerts electron-withdrawing effects , reducing electron density at the coupling site and slowing oxidative addition steps. Steric hindrance from the 2-yl acetate group necessitates bulky ligands (e.g., XPhos) to prevent catalyst poisoning. Computational studies (DFT) predict activation barriers for Pd-mediated coupling, with experimental validation via kinetic monitoring .

Q. What contradictions exist in toxicity data for structurally related compounds?

  • Aquatic Toxicity : Boscalid (a structurally similar biphenylamide) shows species-specific effects:

    OrganismNOEC (21 d)Source
    Daphnia magna0.8 mg/L
    Mice (chronic)No tumors
    Discrepancies arise from species-specific metabolic pathways (e.g., thyroid tumor mechanisms in rats irrelevant to humans) .

Q. How can computational modeling predict the compound’s environmental persistence?

  • QSAR Models : Estimate biodegradability (e.g., BIOWIN scores) based on logP (~3.5) and biphenyl backbone rigidity.
  • Molecular Dynamics : Simulate hydrolysis rates of the methyl ester under varying pH, predicting half-lives in aquatic systems .

Methodological Challenges and Solutions

Q. How are byproducts analyzed in large-scale syntheses?

  • LC-MS/MS : Detects chlorinated dimers (m/z 450–500) formed via radical coupling during Pd-catalyzed reactions.
  • GC-FID : Quantifies residual solvents (e.g., THF <50 ppm) to meet ICH guidelines .

Q. What strategies mitigate crystallization issues during scale-up?

  • Polymorph Screening : Use solvents with varying polarity (e.g., acetone/water) to isolate stable Form I crystals.
  • Seeding : Introduce pre-characterized microcrystals to control nucleation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate
Reactant of Route 2
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Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate

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